8-Oxabicyclo[3.2.1]octan-6-amine

Catalog No.
S13507952
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Oxabicyclo[3.2.1]octan-6-amine

Product Name

8-Oxabicyclo[3.2.1]octan-6-amine

IUPAC Name

8-oxabicyclo[3.2.1]octan-6-amine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c8-6-4-5-2-1-3-7(6)9-5/h5-7H,1-4,8H2

InChI Key

BLVCIOGTIHMNNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(C1)O2)N

8-Oxabicyclo[3.2.1]octan-6-amine is a bicyclic compound characterized by a bicyclo[3.2.1]octane framework with an oxygen atom incorporated into the ring structure. The compound features a nitrogen-containing amine group at the 6-position, which contributes to its chemical reactivity and potential biological activity. Its unique structure allows it to participate in various

  • Nucleophilic Additions: The carbonyl group present in derivatives of 8-oxabicyclo[3.2.1]octan-6-amine can react with nucleophiles, leading to the formation of various adducts. This property is crucial for synthesizing more complex molecules.
  • Ring Opening: The bicyclic structure can undergo ring-opening reactions under certain conditions, which can be facilitated by nucleophiles or heat, resulting in linear or branched products .
  • Oxidation Reactions: As an amine, it can be oxidized to form imines or other nitrogen-containing compounds, which may have enhanced biological activity .

Research indicates that 8-oxabicyclo[3.2.1]octan-6-amine and its derivatives exhibit various biological activities:

  • Neurotrophic Effects: Some derivatives have shown potential as neurotrophic modulators, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Properties: Compounds related to this structure have been studied for their antimicrobial activities, suggesting potential applications in pharmaceuticals .
  • Ligand Activity: The compound may act as a ligand for certain receptors, influencing biological pathways and cellular responses .

Several synthetic approaches have been developed for 8-oxabicyclo[3.2.1]octan-6-amine:

  • Oxonium-Ene Reactions: This method involves the reaction of suitable precursors under acidic conditions to form the bicyclic structure efficiently .
  • Divergent Synthesis Techniques: Recent advancements allow for the synthesis of various derivatives through radical reactions, enabling the introduction of different functional groups at specific positions on the bicyclic framework .
  • Catalytic Methods: The use of catalysts such as indium triflate has been reported to facilitate the synthesis of related bicyclic compounds through controlled reactions with aldehydes or epoxides .

The unique properties of 8-oxabicyclo[3.2.1]octan-6-amine lend themselves to several applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting neurological disorders and infections.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, allowing chemists to construct more complex molecules through further functionalization.
  • Material Science: The compound's structural characteristics may find applications in developing new materials with specific properties.

Studies on the interactions of 8-oxabicyclo[3.2.1]octan-6-amine with various biological targets are crucial for understanding its mechanism of action:

  • Receptor Binding Studies: Research has focused on how this compound interacts with specific receptors, providing insights into its pharmacological effects .
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor could reveal its potential therapeutic applications in disease modulation .

Several compounds share structural similarities with 8-oxabicyclo[3.2.1]octan-6-amine, each presenting unique characteristics:

Compound NameStructural FeaturesUnique Properties
8-Oxabicyclo[3.3.1]nonaneContains an additional carbon atomDifferent reactivity patterns due to larger ring
6-Oxabicyclo[3.2.0]heptaneSmaller ring sizePotentially different biological activities
Bicyclo[3.2.1]octaneNo oxygen atomLacks oxygen functionality, affecting reactivity
8-Oxabicyclo[4.2.0]octaneLarger bicyclic systemIncreased steric hindrance affecting interactions

8-Oxabicyclo[3.2.1]octan-6-amine is unique due to its specific arrangement of atoms and functional groups that influence its reactivity and biological activity compared to these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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